3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid
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Description
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Molluscicidal Activity : Prenylated benzoic acid derivatives, which share structural similarities with the compound of interest, have been shown to possess antimicrobial and molluscicidal activities. These compounds were isolated from Piper aduncum leaves (Orjala et al., 1993).
Antioxidant Activity : Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, similar in structure to the compound , exhibited strong antioxidant activities. This highlights the potential of such compounds in oxidative stress-related applications (Lan-lan Xu et al., 2017).
Synthesis and Transformation : Research on similar benzoic acid derivatives has led to the development of methods for their synthesis and transformation. This includes the cyclisation of related compounds to produce benzofuran derivatives, showcasing the chemical versatility of these molecules (S. M. Abdel‐Wahhab & L. S. El-Assal, 1968).
Enantioselective Synthesis : Studies have been conducted on the enantioselective synthesis of derivatives of 3-aminopropanoic acid, which are structurally related to the compound . This research could be relevant in developing specific, targeted pharmaceuticals (E. Arvanitis et al., 1998).
Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amides, which are structurally related, have been evaluated for their anticonvulsant and neuroprotective effects, indicating the potential therapeutic applications of such compounds (M. Hassan et al., 2012).
Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives, synthesized using related compounds, showed variable and modest antimicrobial activity against various bacterial and fungal strains, suggesting their potential in antimicrobial therapies (N. Patel et al., 2011).
Fluorescent Probes Sensing pH and Metal Cations : Benzothiazole derivatives have been used in the development of fluorescent probes for sensing pH changes and metal cations, which is crucial in various analytical and bioanalytical applications (Kiyoshi Tanaka et al., 2001).
Antiparasitic Properties : 6-Nitro- and 6-amino-benzothiazoles, structurally related to the compound of interest, have been investigated for their antiparasitic properties, demonstrating their potential in treating parasitic infections (F. Delmas et al., 2002).
Properties
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMANTZZFBIJO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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